molecular formula C19H18N2O2 B289521 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one

カタログ番号 B289521
分子量: 306.4 g/mol
InChIキー: YBSLINJTEXAWIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one, also known as DZ-2640, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has a unique structure that makes it different from other benzodiazepines, which has sparked interest in its potential therapeutic uses.

作用機序

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This leads to an overall decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects
3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been shown to increase GABAergic neurotransmission in the brain, leading to a decrease in anxiety and seizure activity. It also has antidepressant effects, possibly through its modulation of the serotonergic system. 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has a relatively long half-life, which may contribute to its sustained therapeutic effects.

実験室実験の利点と制限

One advantage of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one is its unique structure, which may provide advantages over other benzodiazepines in terms of selectivity and potency. However, its relatively low solubility and stability may limit its use in certain experimental settings.

将来の方向性

Future research on 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one could focus on its potential therapeutic uses in treating other neurological disorders, such as schizophrenia and bipolar disorder. Further studies could also investigate the optimal dosing and administration of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one to maximize its therapeutic effects. Additionally, research could explore the potential for 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one to be used in combination with other drugs to enhance its therapeutic effects.

合成法

The synthesis of 3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one involves the condensation of 2-amino-5-methylbenzoic acid with 2-phenyl-2,3-dihydro-1H-pyrano[3,4-c]pyridin-1-one in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then cyclized with triethylamine to form the final product.

科学的研究の応用

3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been studied for its potential therapeutic uses in treating anxiety, depression, and other neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as anticonvulsant properties.

特性

分子式

C19H18N2O2

分子量

306.4 g/mol

IUPAC名

2-methyl-5-phenyl-2,5,6,11-tetrahydro-1H-pyrano[3,4-c][1,5]benzodiazepin-4-one

InChI

InChI=1S/C19H18N2O2/c1-12-11-16-17(19(22)23-12)18(13-7-3-2-4-8-13)21-15-10-6-5-9-14(15)20-16/h2-10,12,18,20-21H,11H2,1H3

InChIキー

YBSLINJTEXAWIR-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O1

正規SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。